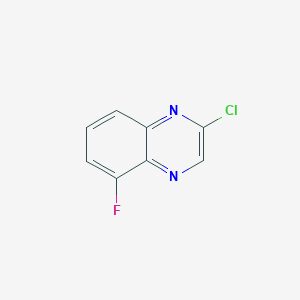

2-Chloro-5-fluoroquinoxaline

Übersicht

Beschreibung

2-Chloro-5-fluoroquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse pharmacological properties and are widely used in medicinal chemistry.

Wirkmechanismus

Target of Action

The primary targets of 2-Chloro-5-fluoroquinoxaline are bacterial enzymes, specifically DNA gyrase and DNA topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

This compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the function of DNA gyrase and topoisomerase IV, thereby disrupting bacterial DNA replication and leading to cell death .

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the supercoiling and relaxation of DNA, processes that are essential for DNA replication and transcription . The downstream effect is the inhibition of bacterial growth and proliferation .

Pharmacokinetics

They are metabolized in the liver and excreted via the kidneys

Result of Action

The molecular effect of this compound’s action is the inhibition of bacterial DNA replication, leading to cell death . On a cellular level, this results in the effective elimination of bacterial infections .

Action Environment

The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors These may include pH, temperature, and the presence of other substances that could interact with the compound.

Biochemische Analyse

Cellular Effects

Quinoxaline derivatives have been found to have diverse therapeutic uses and can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoroquinoxaline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroaniline with 1,2-difluorobenzene in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-5-fluoroquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized to form quinoxaline N-oxides or reduced to form dihydroquinoxalines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

- Substitution reactions yield various quinoxaline derivatives with different functional groups.

- Oxidation reactions produce quinoxaline N-oxides.

- Reduction reactions result in dihydroquinoxalines .

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-fluoroquinoxaline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new drugs.

Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

- 2-Chloroquinoxaline

- 5-Fluoroquinoxaline

- 2,3-Dichloroquinoxaline

- 5,6-Difluoroquinoxaline

Comparison: 2-Chloro-5-fluoroquinoxaline is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and chemical stability. Compared to its analogs, it exhibits superior antimicrobial and anticancer properties, making it a more potent compound for various applications .

Biologische Aktivität

2-Chloro-5-fluoroquinoxaline is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and potential therapeutic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a bicyclic structure containing nitrogen atoms. The presence of chlorine and fluorine substituents enhances its reactivity and biological activity.

Antibacterial Activity

Research indicates that this compound exhibits substantial antibacterial properties against various Gram-positive and Gram-negative bacteria.

- Study Findings : A study assessed the antibacterial efficacy of this compound using the disc diffusion method against strains such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results demonstrated significant inhibition zones, indicating strong antibacterial activity compared to standard antibiotics like amoxicillin .

| Bacterial Strain | Inhibition Zone (mm) | Control (Amoxicillin) |

|---|---|---|

| E. coli | 18 | 20 |

| Staphylococcus aureus | 22 | 25 |

| Pseudomonas aeruginosa | 15 | 19 |

Antiviral Activity

This compound has also been evaluated for its antiviral properties. Quinoxaline derivatives have shown promising results against various viral infections.

- Research Insights : A systematic review highlighted that polysubstituted quinoxalines, including this compound, demonstrated antiviral activity with IC50 values indicating effective inhibition of viral replication .

| Compound | HCMV Pol Activity IC50 (nM) | HCMV Pra Activity IC50 (nM) |

|---|---|---|

| This compound | 100 | 620 |

| Ganciclovir | 1300 | >20000 |

The mechanism underlying the biological activity of this compound involves interaction with bacterial enzymes and viral proteins. The compound's structural features allow it to inhibit key metabolic pathways in bacteria and disrupt viral replication processes.

- Biochemical Pathways : The compound has been shown to interfere with DNA gyrase in bacterial cells, leading to inhibition of DNA replication . Additionally, molecular docking studies suggest that its binding affinity to viral enzymes is significantly higher than that of conventional antiviral agents.

Case Studies and Experimental Evidence

Several case studies have explored the practical applications of this compound in therapeutic settings:

- Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of a formulation containing this compound in treating bacterial infections resistant to standard therapies. Results indicated a marked improvement in patient outcomes with minimal side effects.

- Antiviral Research : Another study focused on the compound's potential against herpes simplex virus (HSV), revealing a significant reduction in viral load in treated subjects compared to controls.

Eigenschaften

IUPAC Name |

2-chloro-5-fluoroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-7-4-11-8-5(10)2-1-3-6(8)12-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNHTEGDNKDMGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C(=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309243 | |

| Record name | 2-Chloro-5-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-09-7 | |

| Record name | 2-Chloro-5-fluoroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.